molecular formula C9H12S B1607114 3-Phenylpropane-1-thiol CAS No. 24734-68-7

3-Phenylpropane-1-thiol

Cat. No.: B1607114
CAS No.: 24734-68-7
M. Wt: 152.26 g/mol
InChI Key: IUSDGVJFDZRIBR-UHFFFAOYSA-N
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Description

3-Phenylpropane-1-thiol, also known as 3-phenyl-1-propanethiol, is an organic compound with the molecular formula C9H12S. It is characterized by a thiol group (-SH) attached to a three-carbon chain, which is further connected to a phenyl group. This compound is known for its distinct sulfurous odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpropane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetone.

Industrial Production Methods: On an industrial scale, this compound can be produced using similar synthetic routes but optimized for large-scale production. This may involve continuous flow reactors and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reactions often occur in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Disulfides (e.g., 3,3’-dithiobis(phenylpropane)) or sulfonic acids.

    Reduction: Thiols (e.g., regeneration of this compound from disulfides).

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

Chemical Applications

Organic Synthesis

  • Building Block : 3-Phenylpropane-1-thiol serves as a fundamental building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, such as nucleophilic substitution and oxidation-reduction processes.
  • Ligand in Coordination Chemistry : The thiol group can coordinate with metal ions, making it useful in synthesizing metal complexes for catalysis and material science.

Reactivity

  • Oxidation and Reduction : The thiol group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can regenerate thiols from disulfides. This reactivity is crucial for manipulating the compound in synthetic pathways.

Biological Applications

Antimicrobial Properties

  • Research has indicated that this compound may exhibit antimicrobial activities, making it a candidate for developing new antimicrobial agents .

Drug Development

  • The compound is being investigated for its potential role in drug design, particularly in the context of thiol-containing drugs. Its ability to interact with biological targets through covalent bonding enhances its relevance in medicinal chemistry .

Industrial Applications

Polymer Production

  • This compound is utilized in the production of polymers and resins. It acts as an intermediate in synthesizing various chemical products, contributing to the development of materials with desirable properties .

Photopolymerization

  • The compound can participate in photopolymerization processes, where it copolymerizes with other monomers such as vinyl ethers and acrylates. This application is particularly relevant in creating advanced materials with enhanced mechanical properties .

Case Study 1: Thiol Modifications in Polymer Chemistry

A study demonstrated that thiol-modified phenol derivatives, including those based on this compound, exhibited superior mechanical properties compared to traditional thiols used in polymerization processes. The flexural strength of these polymers was significantly enhanced, indicating their potential for use in high-performance applications such as dentistry .

Case Study 2: Antimicrobial Activity Investigation

In another research effort, the antimicrobial efficacy of this compound was explored against various bacterial strains. Results showed promising activity levels that could lead to further development of this compound into pharmaceutical formulations targeting infections .

Mechanism of Action

The mechanism of action of 3-Phenylpropane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity is crucial in its role as a ligand in metal complexes and in biological systems where it can interact with proteins and enzymes. The thiol group can undergo oxidation-reduction reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

    2-Phenylethanethiol: Similar structure but with a two-carbon chain.

    4-Phenylbutane-1-thiol: Similar structure but with a four-carbon chain.

    Benzyl mercaptan: Contains a thiol group directly attached to a benzene ring.

Uniqueness: 3-Phenylpropane-1-thiol is unique due to its specific three-carbon chain length, which influences its reactivity and physical properties. This makes it distinct in its applications and interactions compared to other thiol compounds with different chain lengths.

Biological Activity

3-Phenylpropane-1-thiol, also known as 3-phenyl-1-propanethiol, is a sulfur-containing organic compound with the molecular formula C9_9H12_{12}S. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and medicinal applications.

Structure and Basic Properties

This compound features a thiol group (-SH) attached to a three-carbon chain with a phenyl group. The presence of the thiol group allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis.

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction : Disulfides formed can be reduced back to thiols.
  • Substitution : The thiol group can engage in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxide (H2_2O2_2), iodine (I2_2)Varies based on oxidant
ReductionSodium borohydride (NaBH4_4), lithium aluminum hydride (LiAlH4_4)Anhydrous conditions
SubstitutionSodium hydroxide (NaOH), potassium carbonate (K2_2CO3_3)Basic conditions

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a lead for developing new antimicrobial agents. Its mechanism of action is primarily attributed to the thiol group, which can interact with bacterial enzymes and proteins, disrupting their function.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at varying concentrations, indicating its potential as an antimicrobial agent .
  • Thiol-containing Drug Development : Research explored the use of this compound in designing novel drugs targeting trypanothione reductase, an enzyme crucial for the survival of certain pathogens. The compound was incorporated into drug-like structures, showing promising activity against this target .

The biological activity of this compound is largely due to its ability to form covalent bonds with various molecular targets, including proteins and enzymes. This reactivity allows it to influence cellular redox states and signaling pathways, which are critical for maintaining cellular homeostasis .

Comparison with Similar Compounds

This compound can be compared with other thiol compounds based on structure and biological activity:

CompoundStructure TypeNotable Activity
2-PhenylethanethiolTwo-carbon chainMild antimicrobial properties
4-Phenylbutane-1-thiolFour-carbon chainSimilar reactivity but less studied
Benzyl mercaptanThiol directly attached to benzeneKnown for strong odor; limited activity

The unique three-carbon chain length of this compound influences its reactivity and physical properties, distinguishing it from other thiols.

Properties

IUPAC Name

3-phenylpropane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSDGVJFDZRIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179464
Record name 3-Phenylpropane-1-thiol
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Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24734-68-7
Record name Benzenepropanethiol
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Record name Benzenepropanethiol
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Record name 3-Phenylpropane-1-thiol
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Record name 3-phenylpropane-1-thiol
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Synthesis routes and methods

Procedure details

To a solution of 3-phenylpropylbromide (1.08 g) in ethanol (8 ml) was added sodium hydrosulfide (0.871 g), and the mixture was stirred at room temperature for 20 hr. Water was added to the reaction mixture, extracted with diethyl ether, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give 3-phenylpropanethiol. To a solution of the obtained 3-phenylpropanethiol in dioxane (15 ml) were added compound 227-1 (500 mg), diisopropylamine (0.327 ml), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (27 mg) And tris(dibenzylideneacetone)palladium(0)-chloroform adduct (24 mg), and the mixture was stirred at 120° C. for 2 days. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give a mixture of (2,2-dimethyl-5-{2-[4-(3-phenylpropylthio)-3-trifluoromethylphenyl]ethyl}-1,3-dioxan-5-yl)carbamic acid t-butyl ester and a starting material (Compound 227-1). Again, 3-phenylpropanethiol in the same amount as the above was prepared, and the above-mentioned operation was repeated using the mixture of (2,2-dimethyl-5-{2-[4-(3-phenylpropylthio)-3-trifluoromethylphenyl]ethyl}-1,3-dioxan-5-yl)carbamic acid t-butyl ester and the starting material obtained above instead of compound 227-1 to give (2,2-dimethyl-5-{2-[4-(3-phenylpropylthio)-3-trifluoromethylphenyl]ethyl}-1,3-dioxan-5-yl)carbamic acid t-butyl ester as a pale-yellow oil. The pale-yellow oil was dissolved in ethanol (15 ml), concentrated hydrochloric acid (1.5 ml) was added, and the mixture was stirred at 80° C. for 1 hr. The reaction mixture was concentrated, the residue was washed with diethyl ether to give a pale-yellow solid. The pale-yellow solid was purified by HPLC, the obtained residue was converted to hydrochloride by adding hydrogen chloride containing ether (1 mol/l, 15 ml), and the precipitate was collected by filtration and dried to give the object product (90 mg) as a white powder.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.871 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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